molecular formula C21H21ClN4O3S2 B2729932 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide CAS No. 1207027-87-9

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide

Cat. No.: B2729932
CAS No.: 1207027-87-9
M. Wt: 476.99
InChI Key: CCOLAXUZCOLVDF-UHFFFAOYSA-N
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Description

The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide features a thiophene-2-carboxamide core substituted with a sulfonyl-linked 3-chlorophenyl piperazine moiety and a pyridin-3-ylmethyl group. This structure combines key pharmacophoric elements:

  • Thiophene carboxamide: Known for its role in modulating electronic properties and enhancing binding affinity in heterocyclic drug candidates.
  • 3-Chlorophenyl piperazine: A common motif in CNS-targeting agents, often associated with receptor binding (e.g., serotonin or dopamine receptors) .
  • Pyridin-3-ylmethyl group: Enhances solubility and may contribute to blood-brain barrier permeability .

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S2/c22-17-4-1-5-18(13-17)25-8-10-26(11-9-25)31(28,29)19-6-12-30-20(19)21(27)24-15-16-3-2-7-23-14-16/h1-7,12-14H,8-11,15H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCOLAXUZCOLVDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)NCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. This compound features a piperazine ring, a sulfonyl group, and a thiophene carboxamide structure, making it a candidate for various biological activities, particularly in the realms of antibacterial, anticancer, and enzyme inhibition.

Chemical Structure

The molecular formula of the compound is C23H32ClN5O3SC_{23}H_{32}ClN_5O_3S. Its structural components include:

  • Piperazine ring : Known for its role in various pharmacological activities.
  • Sulfonyl group : Associated with antibacterial and enzyme inhibitory actions.
  • Thiophene carboxamide : Contributes to the compound's unique biological properties.

Antibacterial Activity

Recent studies have shown that compounds similar to this one exhibit varying degrees of antibacterial activity. For instance, a series of piperazine derivatives demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis , indicating the potential effectiveness of the sulfonyl moiety in combating bacterial infections .

CompoundBacterial StrainActivity Level
M461-6238Salmonella typhiModerate
M461-6238Bacillus subtilisStrong

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In particular, derivatives containing the piperazine structure have shown promising results:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have demonstrated IC50 values ranging from 0.63 to 2.14 µM, indicating strong inhibitory potential .

Anticancer Properties

The biological activity of compounds featuring sulfonyl and thiophene groups has been linked to anticancer effects. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including receptor modulation and interference with cell signaling pathways .

Case Studies

  • Antibacterial Efficacy :
    A study synthesized a series of compounds related to the piperazine nucleus, demonstrating their effectiveness against multiple bacterial strains. The most active compounds were identified based on their IC50 values against AChE and urease, highlighting their therapeutic potential.
  • Enzyme Inhibition :
    Another investigation focused on the enzyme inhibitory activity of piperazine derivatives. The results indicated that compounds similar to this compound exhibited significant inhibition against urease, which is crucial for treating conditions like kidney stones and urinary tract infections.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Serotonergic Receptors : The compound acts as an antagonist at serotonin receptors, potentially modulating neurotransmitter activity.
  • Enzyme Interaction : The sulfonamide group enhances binding affinity to target enzymes, facilitating inhibition.

Comparison with Similar Compounds

Thiophene Carboxamide Derivatives with Piperazine/Piperidine Linkers

Key Structural Features :

  • Compound 59 (N-(3-Chlorophenyl)-5-(4-(piperidin-4-yloxy)phenyl)thiophene-2-carboxamide): Shares the thiophene-2-carboxamide core and 3-chlorophenyl group but uses a piperidinyloxy linker instead of a piperazinylsulfonyl group.
  • Compound DDY01 (): Incorporates a sulfonyl-piperazine group linked to a phthalazinone core. While divergent in scaffold, the sulfonyl-piperazine motif highlights the role of this group in enhancing molecular interactions .

Piperazinylsulfonyl Derivatives with Urea/Thiourea Groups

Key Structural Features :

  • Compound 29 (1-(4-(Piperazin-1-ylsulfonyl)phenyl)-3-(pyridin-3-ylmethyl)urea) : Shares the pyridin-3-ylmethyl and piperazinylsulfonyl groups but replaces the thiophene carboxamide with a urea-linked phenyl ring. Urea derivatives often exhibit strong hydrogen-bonding capacity, which may improve target affinity but reduce membrane permeability compared to carboxamides .
  • Compound 11 (): A quinazoline thiourea derivative with a pyridin-3-ylmethyl group.

3-Chlorophenyl Piperazine-Containing Analogues

Key Structural Features :

  • NF1442 (): A quinoline derivative with 3-chlorophenyl piperazine, demonstrating high Ca²⁺-ATPase inhibition (IC₅₀ = 1.3 µM).
  • Trazodone () : An antidepressant with a 3-chlorophenyl piperazine group but a triazolopyridine core. Structural differences underscore the thiophene carboxamide’s unique electronic properties, which may influence CNS activity .

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